Cas no 2098081-88-8 ((3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone)

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is a heterocyclic compound featuring both pyrrolidine and pyridine moieties, linked by an amide bond. Its structural design combines a 3-aminopyrrolidine scaffold with a 6-methoxypyridine group, offering potential utility in medicinal chemistry and drug discovery. The presence of the amino group enhances reactivity for further derivatization, while the methoxy-substituted pyridine contributes to electronic modulation and binding affinity. This compound may serve as a versatile intermediate for synthesizing biologically active molecules, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition studies. Its well-defined structure and functional group compatibility make it suitable for exploratory research in pharmacophore development.
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone structure
2098081-88-8 structure
Product name:(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
CAS No:2098081-88-8
MF:C11H15N3O2
MW:221.255702257156
CID:4775373

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
    • (3-aminopyrrolidin-1-yl)-(6-methoxypyridin-3-yl)methanone
    • (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
    • Inchi: 1S/C11H15N3O2/c1-16-10-3-2-8(6-13-10)11(15)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3
    • InChI Key: GIVHFTHYCMWUQC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC(=CC=1)OC)N1CCC(C1)N

Computed Properties

  • Exact Mass: 221.116426730 g/mol
  • Monoisotopic Mass: 221.116426730 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 221.26
  • XLogP3: -0.1
  • Topological Polar Surface Area: 68.4

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4101-2.5g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4101-0.5g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
0.5g
$380.0 2023-09-07
TRC
A226546-500mg
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-4101-1g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4101-10g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
10g
$1684.0 2023-09-07
TRC
A226546-100mg
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-4101-0.25g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4101-5g
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8 95%+
5g
$1203.0 2023-09-07
TRC
A226546-1g
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
2098081-88-8
1g
$ 570.00 2022-06-08

Additional information on (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone

Introduction to (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS No. 2098081-88-8)

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone, identified by its CAS number 2098081-88-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This bidentate molecule, featuring a pyrrolidine and pyridine moiety linked through a methanone bridge, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular recognition.

The structural composition of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both an amine group in the pyrrolidine ring and a methoxy substituent on the pyridine ring enhances its reactivity and binding affinity towards various biological targets. This compound has been extensively studied for its role in developing small-molecule inhibitors and ligands that interact with proteins and enzymes.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their broad spectrum of biological activities. (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone exemplifies this trend, as it has been investigated for its potential in modulating pathways associated with inflammation, cancer, and neurodegenerative diseases. The compound's ability to engage with multiple targets simultaneously makes it an attractive candidate for multitarget drug design, a strategy that has gained traction in recent years for its ability to address complex diseases more effectively than single-target inhibitors.

One of the most compelling aspects of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The compound's dual functionality allows it to interact with specific residues on kinase domains, thereby inhibiting their activity. This has led to several research efforts aimed at optimizing its structure for improved potency and selectivity.

The synthesis of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and cyclization. The synthesis pathway has been refined over the years to enhance yield and purity, making it accessible for large-scale production. Advances in synthetic methodologies have also enabled the introduction of additional functional groups or modifications, further expanding the compound's utility in medicinal chemistry.

In addition to its applications in drug discovery, (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone has been explored in materials science and catalysis. Its ability to act as a ligand in transition metal catalysis has been particularly noteworthy. For instance, it has been used in palladium-catalyzed cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. This property makes it a valuable tool in synthetic organic chemistry, enabling the efficient construction of complex molecular architectures.

The compound's behavior in various chemical environments has also been studied from a computational chemistry perspective. Molecular modeling techniques have been employed to predict how (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone interacts with biological targets at the atomic level. These studies have provided insights into its binding mode and have helped rationalize its biological activity. Furthermore, computational methods have been used to design derivatives with enhanced properties, such as improved solubility or metabolic stability.

The pharmacokinetic properties of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone have also been scrutinized to ensure its suitability for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. By understanding these parameters, researchers can optimize the compound's pharmacological properties to ensure efficacy while minimizing potential side effects. For instance, modifications to improve solubility or reduce metabolic clearance have been explored to enhance bioavailability.

In conclusion, (3-Aminopyrrolidin-1-ylyl) strong>(< strong >6-methoxypyridine - 3 - yl) strong >m eth an one (CAS No . 2098081 - 88 - 8) is a multifaceted compound with significant potential in pharmaceuticals , materials science , and catalysis . Its unique structural features make it an excellent scaffold for designing bioactive molecules , particularly kinase inhibitors . Ongoing research continues to uncover new applications and refine synthetic methodologies , ensuring that this compound remains at the forefront of scientific exploration . As our understanding of molecular interactions grows , so too does the promise of (< strong > 3 - A min o p y r r o l id ine - 1 - y l) strong >(< strong > 6 - m eth oxy p y rid ine - 3 - y l) strong >m eth an one as a cornerstone of modern chemistry . p >

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.